molecular formula C9H15NO3 B13478871 3-Acetamidocyclohexane-1-carboxylic acid

3-Acetamidocyclohexane-1-carboxylic acid

Cat. No.: B13478871
M. Wt: 185.22 g/mol
InChI Key: XJBZHHSZIIUCOM-UHFFFAOYSA-N
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Description

3-Acetamidocyclohexane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with an acetamido group at the 3-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidocyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the acetylation of cyclohexane-1-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. For instance, the use of Novozym 435, an enzyme catalyst, has been reported to facilitate the enantioselective acetylation of cyclohexane-1-carboxylic acid, leading to the formation of the desired compound with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetamidocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetamidocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further stabilizing the compound-enzyme complex. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Acetamidocyclohexane-1-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the cyclohexane ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

3-acetamidocyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

XJBZHHSZIIUCOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCC(C1)C(=O)O

Origin of Product

United States

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